N-(3-amino-4-fluorophenyl)furan-2-carboxamide

Medicinal chemistry Physicochemical profiling Fragment-based design

N-(3-Amino-4-fluorophenyl)furan-2-carboxamide (CAS 926222-78-8, MF C₁₁H₉FN₂O₂, MW 220.20 g/mol) is a bifunctional aromatic building block combining a furan-2-carboxamide core with a 3-amino-4-fluorophenyl substituent. The molecule presents two synthetically orthogonal handles—an exocyclic primary amine (3-NH₂) and a fluorine atom at the 4‑position of the aniline ring—that enable modular elaboration into larger, pharmacologically relevant frameworks.

Molecular Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
CAS No. 926222-78-8
Cat. No. B1284636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-fluorophenyl)furan-2-carboxamide
CAS926222-78-8
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)N
InChIInChI=1S/C11H9FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
InChIKeyBYDCSPUBWYVHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-fluorophenyl)furan-2-carboxamide (CAS 926222-78-8): Core Chemical Identity and Research-Grade Procurement Profile


N-(3-Amino-4-fluorophenyl)furan-2-carboxamide (CAS 926222-78-8, MF C₁₁H₉FN₂O₂, MW 220.20 g/mol) is a bifunctional aromatic building block combining a furan-2-carboxamide core with a 3-amino-4-fluorophenyl substituent [1]. The molecule presents two synthetically orthogonal handles—an exocyclic primary amine (3-NH₂) and a fluorine atom at the 4‑position of the aniline ring—that enable modular elaboration into larger, pharmacologically relevant frameworks . It belongs to the furan‑carboxamide class, which has yielded multiple clinical-stage and tool‑compound Naᵥ1.8 blockers and kinase inhibitors [2], but its specific substitution pattern offers distinct reactivity and physicochemical properties that cannot be replicated by other aniline building blocks.

N-(3-Amino-4-fluorophenyl)furan-2-carboxamide: Why Off‑the‑Shelf Aniline Analogues Cannot Simply Be Interchanged


In‑class compounds that carry the furan‑2‑carboxamide moiety—such as 5‑(4‑chlorophenyl)‑N‑(3,5‑dimethoxyphenyl)furan‑2‑carboxamide (A‑803467, IC₅₀ = 8 nM at hNaᵥ1.8) [1] or N‑(3‑amino‑4‑fluorophenyl)tetrahydrofuran‑2‑carboxamide —differ critically in the aniline head group. The 3‑amino‑4‑fluorophenyl substituent introduces a free amine for subsequent amide coupling, reductive amination, or sulfonamide formation, while the 4‑fluorine provides a moderate electron‑withdrawing effect (Hammett σₘ ≈ 0.34) that modulates both the pKₐ of the adjacent amine and the metabolic stability of downstream products [2]. Substituting with a simple 3‑aminophenyl (no fluorine) or 4‑fluoroaniline (no meta‑amine) eliminates one of these two vectors, forcing a redesign of the synthetic route; using the tetrahydrofuran analogue removes the aromatic furan π‑system, which is essential for target‑engagement in numerous kinase and ion‑channel inhibitor pharmacophores [2]. Because procurement decisions for early‑stage medicinal‑chemistry campaigns depend on the availability of a building block that can be diversified without intermediate de‑protection or functional‑group installation steps, simply selecting the cheapest available furan‑carboxamide risks downstream synthesis delays and loss of structure‑activity relationship (SAR) alignment with reference inhibitor series.

N-(3-Amino-4-fluorophenyl)furan-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Available Comparators


Hydrogen‑Bond Donor Count and Solubility‑Permeability Balance Relative to 5‑Aryl‑Furan‑2‑Carboxamides

The target compound possesses 2 H‑bond donors (aniline NH₂) and 4 H‑bond acceptors, yielding a topological polar surface area (tPSA) of 68.3 Ų [1]. In contrast, the clinically profiled Naᵥ1.8 blocker A‑803467 (5‑(4‑chlorophenyl)‑N‑(3,5‑dimethoxyphenyl)furan‑2‑carboxamide) exhibits 0 H‑bond donors (both methoxy oxygens are methylated) and a tPSA of 57.2 Ų [2]. The 11.1 Ų increase in tPSA for the target compound predicts moderately improved aqueous solubility for the building block itself while the free amine preserves the option to cap polarity through subsequent derivatisation. This property is critical for fragment‑based screening libraries where initial solubility must be sufficient for high‑concentration biochemical assays (>200 µM).

Medicinal chemistry Physicochemical profiling Fragment-based design

Synthetic Versatility: Free Amine for One‑Step Derivatisation vs. Protected or Alkylated Analogues

The primary aromatic amine in the target compound allows direct amide coupling or sulfonamide formation without a de‑protection step. The closest commercially available analogue, N‑(3‑amino‑4‑fluorophenyl)tetrahydrofuran‑2‑carboxamide (CAS 926261‑94‑1), differs only in the saturation of the furan ring; however, its saturated heterocycle has a higher conformational entropy penalty and cannot engage in π–π stacking interactions . In published medicinal‑chemistry campaigns, 3‑amino‑4‑fluorophenyl‑containing intermediates were elaborated via simple HATU‑mediated couplings to afford final inhibitors in 70–85% yields [1]. By contrast, using N‑(4‑fluorophenyl)furan‑2‑carboxamide (no meta‑amine) requires a nitration‑reduction sequence (two extra steps, typical overall yield ~45–55%) to install the amino group post‑coupling . The time and cost advantage of a pre‑installed free amine is therefore quantifiable: at least two synthetic steps are saved, translating to a 3–5‑day reduction in cycle time per analogue in a typical parallel‑synthesis workflow.

Synthetic chemistry Building-block comparison Parallel library synthesis

Fluorine Electronic Effect: Modulating pKₐ and Metabolic Stability vs. Non‑Fluorinated Analogues

The 4‑fluorine substituent lowers the pKₐ of the adjacent aniline NH₂ from ~4.6 (for aniline) to approximately 3.5–4.0, as inferred from Hammett σₘ = 0.34 [1]. This subtle reduction decreases the fraction of protonated amine at physiological pH, which enhances passive membrane permeability of downstream products [2]. In head‑to‑head comparisons within a furan‑carboxamide series, the 3,4‑difluorophenyl analog (1y) displayed a 10‑fold improvement in urotensin‑II receptor antagonist potency (IC₅₀ = 6 nM) over the unsubstituted phenyl analog (IC₅₀ = 62 nM), directly attributable to the electron‑withdrawing effect [3]. While no identical study exists with the 3‑amino‑4‑fluorophenyl variant, the analogous electronic perturbation predicts a similar functional advantage over 3‑aminophenyl furan‑2‑carboxamide (no fluorine).

Physicochemical property Metabolic stability SAR design

Purity and Batch‑to‑Batch Consistency Suitable for Repeat‑Dose Pharmacodynamic Studies

Commercially available batches of N‑(3‑amino‑4‑fluorophenyl)furan‑2‑carboxamide are routinely supplied at ≥98 % purity (HPLC, 254 nm), with a single max impurity ≤0.5 % and residual solvent levels (e.g., DMF or EtOAc) below 500 ppm per lot‑specific certificate of analysis . This specification meets the commonly cited threshold for use in in‑vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, where impurities >1 % may confound efficacy or toxicity readouts [1]. In contrast, the non‑fluorinated congener N‑(3‑aminophenyl)furan‑2‑carboxamide is typically offered only at 95 % purity, with undefined impurity profiles that require additional preparative HPLC before in‑vivo dosing . The higher baseline purity of the 3‑amino‑4‑fluorophenyl derivative reduces the chromatographic burden on the end‑user, directly shortening the path from building block procurement to injectable formulation.

Quality control In vivo testing Analytical specification

N-(3-Amino-4-fluorophenyl)furan-2-carboxamide: Evidence‑Based Selection Scenarios for Discovery and Scale‑Up


Fragment‑Based Screening Library with Aqueous Solubility Gate

The compound’s tPSA of 68.3 Ų and dual H‑bond donor/acceptor profile predict aqueous solubility >200 µM, making it suitable for fragment cocktail screening by SPR or DSF without DMSO co‑solvent interference [1]. In contrast, 5‑aryl‑furan‑2‑carboxamide fragments often require >1 % DMSO, which can mask weak‑affinity hits.

Parallel SAR Expansion of Naᵥ1.8 or Kinase Inhibitor Leads

The free 3‑NH₂ enables rapid amide library synthesis via HATU or COMU, directly coupling with 18–24 carboxylic acid building blocks per 96‑well plate. Two synthetic steps that are mandatory with 4‑fluoroaniline (nitration–reduction) are eliminated, reducing plate turnover time from 8 days to approximately 3–4 days [2].

Radioligand Probe Synthesis for Target Engagement Assays

The 4‑fluorine atom provides a synthetic handle for later‑stage ¹⁸F or ¹⁹F radiolabeling. Because fluorine is already installed at the metabolically robust 4‑position, researchers can introduce a radiolabeled amide side chain without need for de‑novo fluorination chemistry, preserving the core pharmacophore geometry [3].

Herbicidal Lead‑Optimisation Programmes Requiring Ortho‑Amino‑Fluoro Building Blocks

Patent US 6,218,565 explicitly describes N‑(3‑amino‑4‑fluorophenyl) carboxamides as intermediates for herbicidally active sulfonamides [4]. The target compound’s combination of a free amine and a fluorinated aryl ring aligns precisely with the SAR disclosed in that patent, suggesting direct utility for agrochemical discovery without modification.

Quote Request

Request a Quote for N-(3-amino-4-fluorophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.